(S)-1-(2-Fluorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of (S)-1-(2-Fluorophenyl)ethanol involves several methods, including the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells, achieving a yield of up to 55% with 98% enantiomeric excess (ee) (ChemChemTech, 2022). Additionally, condensation reactions under catalyst- and solvent-free conditions have been employed to obtain novel intermediates and dehydration compounds related to (S)-1-(2-Fluorophenyl)ethanol (Research on Chemical Intermediates, 2007).
Molecular Structure Analysis
The molecular structure of (S)-1-(2-Fluorophenyl)ethanol and related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the structure determination of related compounds has revealed crystallization in monoclinic systems with specific space groups, showcasing intermolecular hydrogen bonding and the orientation of molecular groups (The Open Crystallography Journal, 2008).
Chemical Reactions and Properties
(S)-1-(2-Fluorophenyl)ethanol participates in various chemical reactions, including condensation reactions leading to dehydration compounds. These reactions have been studied under different conditions, highlighting the compound's reactivity and the influence of substituents on its chemical behavior (Research on Chemical Intermediates, 2007).
Physical Properties Analysis
The physical properties of (S)-1-(2-Fluorophenyl)ethanol, such as melting points and crystallization behavior, have been characterized through experimental studies. These properties are crucial for understanding the compound's stability and suitability for various applications (Research on Chemical Intermediates, 2007).
Chemical Properties Analysis
The chemical properties of (S)-1-(2-Fluorophenyl)ethanol, including its reactivity and interaction with other molecules, have been explored through theoretical and experimental approaches. Studies have focused on the compound's chiral recognition and the effects of fluorine substitution on its chemical interactions (Physical Chemistry Chemical Physics, 2013).
Scientific Research Applications
X-Ray Crystal Structures : A study by Percino et al. (2008) explored the crystal structures of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound, obtained from the condensation reaction of 2-methylpyridine with p-fluorobenzaldehyde. The study provides insights into the molecular structure and interactions within these compounds.
Enantioselective Synthesis : An article discussed the synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol as an intermediate in creating an antagonist for the CCR5 chemokine receptor, potentially protective against HIV. This compound also plays a role in the synthesis of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment. The study proposed a synthesis method using Daucus carota cells for enantioselective reduction (ChemChemTech, 2022).
Laser-Induced Fluorescence Spectroscopy : Research by Panja et al. (2005) focused on the vibronically-resolved S1–S0 electronic spectra of 2-(p-fluorophenyl)ethanol using laser-induced fluorescence and dispersed fluorescence spectroscopy, identifying different conformational isomers.
Conformations in Supersonically Expanded Isomers : A study by Speranza et al. (2009) investigated the effects of the ring fluorine atom on the conformational landscape of 1-(fluorophenyl)ethanols and their monohydrated clusters using resonant two-photon ionization spectroscopy.
Rotational Spectrum and Stability : Tang and Caminati (2010) studied the rotational spectra of the most stable conformer of chiral 1-(2-fluorophenyl)-1-ethanol, stabilized by an O–H⋯π interaction, providing insights into molecular stability.
Effect on Chiral Recognition : Research by Ciavardini et al. (2013) examined the molecular diastereomeric complexes between various fluorophenyl ethanols and butan-2-ol, highlighting the significance of intermolecular interactions in chiral discrimination.
properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Fluorophenyl)ethanol | |
CAS RN |
171032-87-4 | |
Record name | (1S)-1-(2-Fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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